molecular formula C9H14O B14698915 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane CAS No. 20401-26-7

2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane

Cat. No.: B14698915
CAS No.: 20401-26-7
M. Wt: 138.21 g/mol
InChI Key: JVIBKOXKFFDQRL-UHFFFAOYSA-N
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Description

1,2-Epoxy-2,5,5-trimethyl-3-hexyne is an organic compound characterized by the presence of an epoxy group and a triple bond within its structure This compound is part of the alkyne family, which are hydrocarbons containing at least one carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-epoxy-2,5,5-trimethyl-3-hexyne typically involves the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne structure. This can be achieved through various methods such as the dehydrohalogenation of vicinal dihalides or the coupling of terminal alkynes with alkyl halides.

    Epoxidation: The alkyne is then subjected to epoxidation to introduce the epoxy group. This can be done using peracids like meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to ensure selective formation of the epoxy group.

Industrial Production Methods

In an industrial setting, the production of 1,2-epoxy-2,5,5-trimethyl-3-hexyne would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-2,5,5-trimethyl-3-hexyne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the epoxy group to diols.

    Substitution: Nucleophilic substitution reactions can open the epoxy ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to open the epoxy ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted alcohols or amines.

Scientific Research Applications

1,2-Epoxy-2,5,5-trimethyl-3-hexyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-epoxy-2,5,5-trimethyl-3-hexyne involves its reactivity due to the presence of the epoxy group and the alkyne. The epoxy group is highly strained and can readily react with nucleophiles, leading to ring-opening reactions. The alkyne can participate in various addition reactions, making the compound versatile in its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethyl-3-hexyne: Lacks the epoxy group, making it less reactive in certain types of reactions.

    1,2-Epoxy-3-hexyne: Similar structure but without the trimethyl substitution, affecting its steric and electronic properties.

Uniqueness

1,2-Epoxy-2,5,5-trimethyl-3-hexyne is unique due to the combination of the epoxy group and the alkyne within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various applications.

Properties

CAS No.

20401-26-7

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-(3,3-dimethylbut-1-ynyl)-2-methyloxirane

InChI

InChI=1S/C9H14O/c1-8(2,3)5-6-9(4)7-10-9/h7H2,1-4H3

InChI Key

JVIBKOXKFFDQRL-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C#CC(C)(C)C

Origin of Product

United States

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